A Technical Guide to the Discovery and Nomenclature of Prostaglandins
A Technical Guide to the Discovery and Nomenclature of Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the seminal discoveries that unveiled the world of prostaglandins, a ubiquitous class of lipid autacoids. It details the evolution of their nomenclature and provides a technical overview of the key experimental methodologies that were pivotal in their isolation, characterization, and the elucidation of their physiological roles. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of the origins of this critical area of pharmacology and biochemistry.
A Historical Overview of Prostaglandin (B15479496) Discovery
The journey to understanding prostaglandins was a multi-decade endeavor, marked by serendipitous observations, meticulous biochemical work, and ingenious experimental design. The timeline below highlights the key milestones and the pioneering scientists who laid the foundation for our current knowledge.
Early Observations and the Naming of a Principle (1930s)
Systematic research into the biological activity of seminal fluid began in the 1930s. In 1930, New York gynecologists Raphael Kurzrok and Charles Lieb observed that human seminal fluid could cause either contraction or relaxation of isolated strips of the human uterus.[1] They noted that uteri from women with successful pregnancies tended to relax, while those from sterile women contracted in response to the fluid.[1]
Independently, in the mid-1930s, the Swedish physiologist Ulf von Euler and the British physiologist M.W. Goldblatt identified a substance in seminal fluid that exhibited vasodepressor and smooth muscle-stimulating activities.[1][2] Von Euler, believing the substance originated from the prostate gland, coined the term "prostaglandin" in 1935.[2][3] While it was later discovered that the seminal vesicles are the primary source of prostaglandins in semen, the name has persisted.[1] Von Euler's early work established that prostaglandin was a lipid-soluble acid, distinguishing it from other known autacoids of the time.[4]
The Era of Isolation and Structural Elucidation (1940s-1960s)
For nearly two decades, progress in understanding the chemical nature of prostaglandins was hampered by their low concentrations in tissues and their instability. The breakthrough came in the post-war years, led by the Swedish biochemist Sune Bergström at the Karolinska Institute. In 1947, at the encouragement of von Euler, Bergström took on the challenge of isolating and characterizing the active principle from sheep vesicular glands.[4]
Bergström, joined by his graduate student Bengt Samuelsson, employed a novel and powerful separation technique for the time: countercurrent distribution.[5][6] This method, which separates compounds based on their differential partitioning between two immiscible liquid phases, was crucial for the non-destructive purification of these labile molecules.[5] By 1957, Bergström and his colleague Jan Sjövall had successfully isolated the first crystalline prostaglandin, which they named Prostaglandin F (PGF).[4] Shortly after, in 1960, they isolated another, which they called Prostaglandin E (PGE).[4]
The subsequent structural elucidation was a landmark achievement, relying on a combination of elemental analysis, spectroscopy, and the then-emerging technology of gas chromatography-mass spectrometry (GC-MS).[4] By the early 1960s, Bergström and Samuelsson had determined the complete chemical structures of these prostaglandins, revealing them to be 20-carbon fatty acid derivatives built around a five-carbon ring.[7] They also demonstrated that prostaglandins are biosynthesized from polyunsaturated fatty acids, with arachidonic acid being a key precursor.[8]
Biosynthesis and the Mechanism of Aspirin's Action (1970s)
The 1970s brought another wave of transformative discoveries. Bengt Samuelsson continued to unravel the intricate biochemical pathways of prostaglandin metabolism, identifying key intermediates like the endoperoxides (PGG and PGH).[6] This work showed that arachidonic acid is converted by an enzyme system, later named cyclooxygenase (COX), into these unstable endoperoxides, which then serve as the precursors for various prostaglandins, as well as other related compounds like thromboxanes.[8]
Meanwhile, in the United Kingdom, pharmacologist John Vane developed an innovative bioassay technique known as the cascade superfusion bioassay.[9][10] This method allowed for the real-time detection and differentiation of minute quantities of highly unstable, biologically active substances.[11] Using this technique, Vane demonstrated that many tissues, not just the seminal vesicles, produce and release prostaglandins.[12]
In a landmark discovery in 1971, Vane demonstrated that aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the synthesis of prostaglandins.[13] He showed that these drugs block the cyclooxygenase enzyme, thus explaining their anti-inflammatory, analgesic, and antipyretic properties.[13] This discovery not only provided a rational basis for the action of one of the world's most widely used drugs but also solidified the central role of prostaglandins in inflammation and pain.
For their collective, groundbreaking work on prostaglandins and related biologically active substances, Sune Bergström, Bengt Samuelsson, and John Vane were jointly awarded the Nobel Prize in Physiology or Medicine in 1982.[6]
The Prostaglandin Nomenclature System
The nomenclature for prostaglandins evolved from the initial simple lettering to a systematic classification that reflects their chemical structure.
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Prostaglandin (PG): The prefix for all related compounds.
-
Letter (A-K): This letter designates the structure of the five-carbon (cyclopentane) ring, specifically the nature and position of the substituents (keto or hydroxyl groups).[12][14]
-
Numerical Subscript (1, 2, or 3): This number indicates the total number of double bonds in the two aliphatic side chains.[7][15]
-
Greek Subscript (α or β) for PGF series: This describes the stereochemistry of the hydroxyl group at carbon 9.[12][15]
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α: The hydroxyl group is oriented below the plane of the ring.
-
β: The hydroxyl group is oriented above the plane of the ring.
-
For example, PGF₂α denotes a prostaglandin with an "F-type" ring (two hydroxyl groups), two double bonds in the side chains, and an α-configuration for the hydroxyl group at carbon 9.[15]
Key Experimental Protocols
The following sections provide detailed methodologies for the pivotal experiments that enabled the discovery and characterization of prostaglandins.
Isolation and Purification of PGE and PGF from Sheep Seminal Vesicles (Bergström)
Sune Bergström's successful isolation of the first crystalline prostaglandins was a triumph of biochemical purification techniques. The process involved multiple steps of solvent extraction and chromatography to separate these lipid-soluble acids from a complex biological matrix.
Methodology:
-
Source Material: Frozen or vacuum-dried sheep seminal (prostate) glands were used as the starting material.[4][16]
-
Initial Extraction:
-
The dried glands were suspended in water, followed by the addition of ethanol (B145695) to precipitate proteins and other insoluble materials. The mixture was stirred and allowed to sediment overnight.[16]
-
The ethanolic supernatant was siphoned off and concentrated under vacuum.[16]
-
The crude concentrate was subjected to a series of solvent-solvent extractions. An initial ether extraction removed some lipids. The aqueous phase was then acidified to pH 3 and extracted multiple times with ether to recover the acidic prostaglandins.[16]
-
-
Countercurrent Distribution:
-
The crucial purification step was performed using a Craig countercurrent distribution apparatus.[5][13] This technique involves a series of sequential liquid-liquid extractions that separate compounds based on their partition coefficients (K).
-
Solvent System: A common biphasic solvent system used was a mixture of ethanol, water, and ether. The exact ratios were optimized to achieve separation. For example, a system of ether and phosphate (B84403) buffer was used in later stages.[16]
-
Procedure: The crude extract was introduced into the first tube of the apparatus. The upper, mobile phase was sequentially transferred to the subsequent tubes, each containing the fresh lower, stationary phase. This process was repeated for hundreds of transfers to achieve a high degree of separation.[17] The progress of the purification was monitored by bioassay of the fractions.
-
-
Chromatography and Crystallization:
-
Fractions enriched in prostaglandin activity from the countercurrent distribution were further purified using partition chromatography.[5]
-
Paper chromatography was also employed, with the developed spots visualized using phosphomolybdic acid. The zones corresponding to the biological activity were eluted.[16]
-
Through these meticulous purification steps, Bergström and Sjövall were able to obtain PGE₁ and PGF₁α in crystalline form.[6]
-
Cascade Superfusion Bioassay (Vane)
John Vane's cascade superfusion bioassay was a dynamic and highly sensitive method for detecting and differentiating unstable vasoactive substances in real-time. The technique relied on the principle that different smooth muscle tissues exhibit characteristic sensitivities to various compounds.
Methodology:
-
Apparatus Setup:
-
A series of isolated smooth muscle tissues were suspended in a cascade, one above the other.[11]
-
A physiological salt solution (e.g., Krebs solution) or heparinized blood from an anesthetized animal was continuously superfused over the tissues at a constant rate (e.g., 10-15 ml/min for dogs).[10][11]
-
The contractions or relaxations of each tissue were measured using transducers and recorded on a chart recorder.[9]
-
-
Tissue Selection and Preparation:
-
Tissues were selected based on their specific sensitivities to different prostaglandins and other autacoids. A typical cascade for prostaglandin analysis might include:
-
Rat Stomach Strip: Contracts in response to PGEs and PGFs.
-
Chick Rectum: Contracts in response to PGEs and PGFs.
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Rabbit Aorta Strip: Contracts in response to thromboxane (B8750289) A₂ (then called "rabbit aorta-contracting substance" or RCS).
-
Guinea Pig Trachea: Relaxes in response to PGEs.
-
-
The tissues were prepared as strips or chains and suspended under a slight tension in the cascade.
-
-
Krebs Solution Composition (Typical):
-
A buffered physiological salt solution designed to maintain the viability and responsiveness of the isolated tissues.
-
Composition (mM): NaCl (118), KCl (4.7), CaCl₂ (2.5), MgSO₄ (1.2), KH₂PO₄ (1.2), NaHCO₃ (25), Glucose (11.1).
-
The solution was gassed with 95% O₂ / 5% CO₂ to maintain pH and oxygenation.
-
-
Experimental Procedure:
-
The fluid (e.g., effluent from a perfused organ or blood) was passed over the cascade of tissues.
-
The pattern of responses across the different tissues provided a "fingerprint" for the substance being released. For example, a substance that contracted the rat stomach strip and chick rectum but relaxed the guinea pig trachea would be identified as a PGE-like substance.
-
The "instantaneous" nature of the assay was critical for detecting chemically unstable compounds like thromboxane A₂ and prostacyclin, whose activity would be lost during conventional extraction procedures.[11]
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Prostaglandin Signaling Pathways
Prostaglandins exert their diverse biological effects by binding to a family of G-protein coupled receptors (GPCRs).[3] There are nine known main prostanoid receptor types: DP (for PGD₂), EP1-4 (for PGE₂), FP (for PGF₂α), IP (for PGI₂), and TP (for thromboxane A₂).[1] The four EP receptors are particularly important and showcase the diversity of prostaglandin signaling.
PGE₂ Receptor Signaling
PGE₂ is a unique signaling molecule in that its four receptor subtypes (EP1, EP2, EP3, and EP4) couple to different G-proteins, leading to distinct and sometimes opposing downstream effects.
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EP1 Receptor: Couples to Gq, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).[1]
-
EP2 Receptor: Couples to Gs, activating adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA).[3]
-
EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Some isoforms of the EP3 receptor can also couple to Gs or G₁₂/G₁₃.[8]
-
EP4 Receptor: Couples primarily to Gs, leading to cAMP/PKA activation, similar to the EP2 receptor.[3]
The differential expression of these receptors in various cell types is the basis for the wide range of physiological and pathological roles of PGE₂.
Visualizing Signaling Pathways
The following diagrams, rendered in DOT language, illustrate the primary signaling cascades for each of the four PGE₂ receptor subtypes.
Caption: PGE₂ EP1 Receptor Signaling Pathway via Gq and Phospholipase C.
Caption: PGE₂ EP2/EP4 Receptor Signaling Pathway via Gs and Adenylyl Cyclase.
Caption: PGE₂ EP3 Receptor Signaling Pathway via Gi and Adenylyl Cyclase Inhibition.
Quantitative Data from Key Experiments
The following tables summarize quantitative data from seminal studies on the biological activity of prostaglandins. These values illustrate the high potency and differential effects of these compounds on various tissues.
Table 1: Contractile Activity of Prostaglandins on Smooth Muscle Preparations
| Prostaglandin | Preparation | EC₅₀ (Molar Concentration) | Relative Potency |
| PGE₂ | Rat Tail Artery | 9.6 x 10⁻⁶ | - |
| PGF₂α | Guinea Pig Trachea | More active than PGB₂ or PGA₂ | - |
| PGD₂ | Guinea Pig Trachea | Less active than PGF₂α | - |
EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data sourced from studies on isolated smooth muscle strips.
Table 2: Relaxant and Contractile Effects of Prostaglandins on Guinea Pig Trachea
| Prostaglandin | Primary Effect | Notes |
| PGE₁ | Relaxation | More potent in relaxation than PGE₂. |
| PGE₂ | Relaxation | - |
| PGF₂α | Contraction | More potent in contraction than PGB₂ or PGA₂. |
| PGA₂ | Contraction | Augments acetylcholine-induced contraction. |
| PGB₂ | Contraction | - |
These studies highlight the opposing effects prostaglandins can have on the same tissue, a key feature of their pharmacology.
Conclusion
The history of prostaglandin research is a compelling narrative of scientific inquiry, from the initial, puzzling observations of the biological activity of seminal fluid to the detailed elucidation of complex chemical structures and signaling pathways. The pioneering work of von Euler, Bergström, Samuelsson, and Vane not only introduced a new class of powerful biological mediators but also provided profound insights into fundamental physiological processes such as inflammation, pain, and blood pressure regulation. The development of a systematic nomenclature has been essential for navigating the complexity of this family of compounds. The experimental protocols developed, particularly in purification and bioassay, represent milestones in pharmacological and biochemical research. For scientists and drug development professionals today, a thorough understanding of this history is not merely academic; it provides the foundational context for the ongoing development of therapeutics that target the intricate web of prostaglandin signaling.
References
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- 2. Sir John Vane - University of Birmingham [birmingham.ac.uk]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-keto-PGF1alpha by ram seminal vesicle microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
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- 8. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sir John Vane: Improbable beginnings - VUMC News [news.vumc.org]
- 10. annsjoerdsma.com [annsjoerdsma.com]
- 11. nobelprize.org [nobelprize.org]
- 12. researchgate.net [researchgate.net]
- 13. Prostaglandins, oxygen tension and smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vascular prostaglandin synthesis: the early days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin E receptor subtypes in smooth muscle: agonist activities of stable prostacyclin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
